{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol
Description
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol is a chemical compound with a unique structure that includes a dioxino ring fused to a pyrimidine ring
Properties
CAS No. |
2648956-18-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor to form the dioxino ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, often facilitated by the presence of a leaving group and appropriate reaction conditions.
Scientific Research Applications
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol can be compared with other similar compounds, such as:
Imidazole-containing compounds: These compounds also have a heterocyclic structure and are known for their broad range of biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds are studied for their potential as inhibitors of specific enzymes and receptors, particularly in cancer therapy.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
